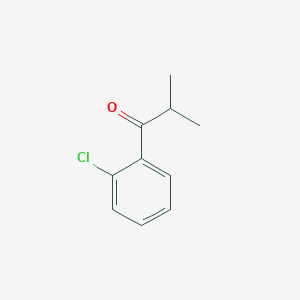

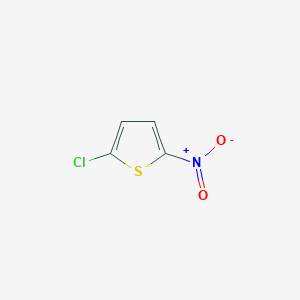

2-(2-Chloro-benzoylamino)-4-methylsulfanyl-butyric acid

説明

The compound is a derivative of 2-Chlorobenzoyl chloride . 2-Chlorobenzoyl chloride is an organochlorine compound with the formula ClC6H4COCl . It’s a colorless, fuming liquid with an irritating odor .

Synthesis Analysis

2-Chlorobenzoyl chloride can be prepared from 2-Chlorobenzoic acid . The preparation involves the reaction of 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride .Molecular Structure Analysis

2-Chlorobenzoyl chloride has a benzene ring (C6H6) with an acyl chloride (−C(=O)Cl) substituent . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Benzoyl chloride, a similar compound, reacts with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters .Physical And Chemical Properties Analysis

2-Chlorobenzoyl chloride is a colorless, fuming liquid with an irritating odor . It has a melting point of -4–3 °C, a boiling point of 238 °C, and a density of 1.382 g/mL at 25 °C .科学的研究の応用

Synthesis of Pyrrolo[3,2-d]pyrimidines

- A study demonstrated the conversion of a similar compound, methyl 3-{[(benzoylamino)(methylsulfanyl)methylidene]amino}-4-(3-pyridinylmethyl)-1H-pyrrole-2-carboxylate, to 2-amino-7-(3-pyridinylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine using methanolic ammonia and sodium amide (Pathak, 2000).

Oxidation of Chiral 2-Thiazolines

- Research on the synthesis and oxidation of chiral 2-thiazolines involved compounds with a structure including a benzoylamino group. This study explored the reactivity of these compounds under various conditions (Aitken et al., 1997).

Synthesis of Pyrazole Derivatives

- A compound containing a benzoylamino group was used in the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters. These compounds were investigated for their pharmacological properties, including analgesic and anti-inflammatory activities (Gokulan et al., 2012).

Synthesis of Phosphorus Containing Spiroaziridines

- Research involving 2-[Benzoylamino(dialkoxyphosphoryl)methyl]-2-chloro-4-butanolides, similar in structure to the compound of interest, led to the synthesis of previously unknown phosphorus-containing aziridines (Guseinov & Burangulova, 1997).

Inhibition of Adenovirus Replication

- A study on 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, structurally related to the compound , found them to be effective inhibitors of adenovirus replication. This highlights the potential antiviral applications of such compounds (Öberg et al., 2012).

Synthesis of Heterocyclic Systems

- Methyl 2-benzoylamino-3-dimethylaminopropenoate, similar in structure, was used in the preparation of fused pyrimidinones from heterocyclic α-amino compounds. This research contributes to the broader field of heterocyclic chemistry and its applications (Stanovnik et al., 1990).

Antimicrobial Activities of Synthetic Butenolides

- A study exploring the antibacterial and antifungal activities of synthetic butenolides and pyrrolone derivatives included benzoylamino-substituted compounds. This highlights the antimicrobial potential of compounds with similar structures (Husain et al., 2010).

Inhibition of α-Amylase and α-Glucosidase

- 2-Allyl amino 4-methyl sulfanyl butyric acid, structurally related, was synthesized and found to be an effective inhibitor of α-amylase and α-glucosidase, suggesting potential antidiabetic applications (Balan et al., 2015).

Synthesis of Dihydro-1-Benzopyran Derivatives

- Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates, similar in structure, were synthesized and evaluated for various pharmacological activities including local anesthetic and platelet antiaggregating effects (Mosti et al., 1994).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRSPGEMDYZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343112 | |

| Record name | N-(2-Chlorobenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-benzoylamino)-4-methylsulfanyl-butyric acid | |

CAS RN |

65054-72-0 | |

| Record name | N-(2-Chlorobenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)